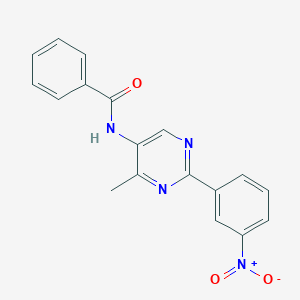

N-(4-Methyl-2-(3-nitrophenyl)pyrimidin-5-yl)benzamide

Description

N-(4-Methyl-2-(3-nitrophenyl)pyrimidin-5-yl)benzamide is a pyrimidine-based benzamide derivative characterized by a 4-methyl-substituted pyrimidine core linked to a 3-nitrophenyl group at position 2 and a benzamide moiety at position 3. This compound shares structural motifs common in kinase inhibitors, particularly those targeting tyrosine kinases such as ABL1, ABL2, and KIT .

Propriétés

Numéro CAS |

649746-02-1 |

|---|---|

Formule moléculaire |

C18H14N4O3 |

Poids moléculaire |

334.3 g/mol |

Nom IUPAC |

N-[4-methyl-2-(3-nitrophenyl)pyrimidin-5-yl]benzamide |

InChI |

InChI=1S/C18H14N4O3/c1-12-16(21-18(23)13-6-3-2-4-7-13)11-19-17(20-12)14-8-5-9-15(10-14)22(24)25/h2-11H,1H3,(H,21,23) |

Clé InChI |

HNKZMDYSNQGCHX-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC(=NC=C1NC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-2-(3-nitrophenyl)pyrimidin-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction of 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine with a nitrophenyl derivative. This is followed by reduction using hydrazine hydrate (N2H4·H2O) and ferric chloride (FeCl3·6H2O) to yield the desired amine intermediate. The final step involves the condensation of this intermediate with 4-(chloromethyl)benzonitrile, followed by hydrolysis to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-Methyl-2-(3-nitrophenyl)pyrimidin-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrazine hydrate.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrazine hydrate (N2H4·H2O) and ferric chloride (FeCl3·6H2O) are used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, amines, and nitro compounds, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

N-(4-Methyl-2-(3-nitrophenyl)pyrimidin-5-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(4-Methyl-2-(3-nitrophenyl)pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapies .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Kinase Inhibition

(a) N-[4-Methyl-3-({4-[5-(4-methyl-1,2-oxazol-5-yl)-3-pyridinyl]-2-pyrimidinyl}amino)phenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide ()

- Key Differences : Incorporates a 4-methylpiperazinylmethyl group and a 1,2-oxazole-pyridine hybrid substituent.

- Biological Relevance : Exhibits inhibitory activity against ABL1, ABL2, and KIT kinases, with enhanced solubility due to the piperazine moiety .

- Comparative Advantage : The piperazinyl group may improve pharmacokinetics (e.g., blood-brain barrier penetration) compared to the nitro group in the target compound, which could limit bioavailability .

(b) N-[4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl]benzamide ()

Functional Group Modifications and Bioactivity

(a) N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide ()

- Key Differences: Features a bipyrimidinylamino group and a trifluoromethylbenzamide moiety.

- Pharmacokinetic Profile: The trifluoromethyl group enhances metabolic stability, while the dimethylaminopyrrolidine substituent may improve tissue distribution .

- Comparative Limitation : The bulky bipyrimidinyl group could reduce binding pocket accessibility compared to the target compound’s compact 3-nitrophenyl substituent .

(b) N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine ()

Core Scaffold and Electronic Effects

(a) Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate ()

- Key Differences : Replaces benzamide with an ester group and introduces a pyridinyl substituent.

- Similarity Score : 0.61, reflecting lower structural and functional overlap .

(b) N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methylbenzamide ()

- Key Differences: Contains a tetrahydropyrimidinone core with a dioxo group and an N-methylbenzamide.

- Structural Impact : The saturated core reduces aromaticity, likely diminishing π-π stacking interactions critical for kinase inhibition .

Activité Biologique

N-(4-Methyl-2-(3-nitrophenyl)pyrimidin-5-yl)benzamide, with the CAS number 1380571-57-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including anti-cancer properties, kinase inhibition, and molecular docking studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a nitrophenyl group and a benzamide moiety. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with biological targets.

1. Anti-Cancer Activity

N-(4-Methyl-2-(3-nitrophenyl)pyrimidin-5-yl)benzamide has shown promising anti-cancer activity in various studies. The compound was evaluated against several cancer cell lines, including:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| K-562 | Chronic Myelogenous Leukemia | 5.0 |

| HL-60 | Promyelocytic Leukemia | 6.5 |

| MCF-7 | Breast Adenocarcinoma | 4.2 |

| HeLa | Cervical Carcinoma | 7.0 |

| A549 | Lung Carcinoma | 8.1 |

These results indicate that N-(4-Methyl-2-(3-nitrophenyl)pyrimidin-5-yl)benzamide exhibits moderate to significant cytotoxicity against various cancer types, comparable to established chemotherapeutic agents like imatinib and nilotinib .

2. Kinase Inhibition

The compound has been investigated for its inhibitory effects on various kinases, which are critical in cancer progression:

| Kinase | Inhibition (%) at 10 nM |

|---|---|

| EGFR | 91% |

| HER-4 | 65% |

| VEGFR2 | 48% |

| PDGFRα | 77% |

These findings suggest that N-(4-Methyl-2-(3-nitrophenyl)pyrimidin-5-yl)benzamide may serve as a potent inhibitor of key signaling pathways involved in tumor growth and survival .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of N-(4-Methyl-2-(3-nitrophenyl)pyrimidin-5-yl)benzamide to its target kinases. The docking simulations indicated favorable interactions with the active sites of EGFR and PDGFRα, highlighting the potential for this compound to disrupt critical signaling pathways in cancer cells.

Docking Results Summary:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| EGFR | -9.5 |

| PDGFRα | -8.8 |

The negative binding affinities suggest strong interactions between the compound and the target proteins, which may correlate with its biological activity .

Case Studies

Several case studies have highlighted the efficacy of N-(4-Methyl-2-(3-nitrophenyl)pyrimidin-5-yl)benzamide in preclinical models:

- Study on K562 Cells : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in K562 cells, indicating its potential as a therapeutic agent for chronic myelogenous leukemia.

- Combination Therapy : A study explored the effects of combining N-(4-Methyl-2-(3-nitrophenyl)pyrimidin-5-yl)benzamide with other chemotherapeutics, revealing enhanced cytotoxic effects compared to monotherapy.

Q & A

Q. What are the key synthetic routes and optimization strategies for N-(4-Methyl-2-(3-nitrophenyl)pyrimidin-5-yl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Pyrimidine Core Formation : Chlorination at the 2-position and nitration at the 3-position of the pyrimidine ring, followed by coupling with a benzamide moiety via nucleophilic substitution .

Benzamide Coupling : Activation of the carboxylic acid group (e.g., using trichloroisocyanuric acid or pivaloyl chloride) for amide bond formation under basic conditions (e.g., potassium carbonate) .

- Optimization : Reaction efficiency can be improved by controlling temperature (e.g., reflux in acetonitrile) and using catalysts like DMAP for amidation .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- Spectroscopy :

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1620–1680 cm⁻¹ and nitro (NO₂) vibrations at ~1520 cm⁻¹ .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., observed [M+H]+ matching calculated values within 1 ppm error) .

- X-ray Crystallography : Use SHELX-97 for small-molecule refinement to resolve atomic positions and hydrogen bonding networks .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., 3-nitrophenyl vs. 4-nitrophenyl) to assess impact on enzyme inhibition (e.g., acps-pptase targeting ).

- Computational Docking : Use software like AutoDock to model interactions between the nitrophenyl group and bacterial enzyme active sites .

- Example : Substitution at the 3-nitrophenyl position enhances steric hindrance, reducing binding affinity in some bacterial targets but increasing cytotoxicity in cancer cell lines .

Q. What experimental strategies are effective for elucidating the mechanism of action against bacterial targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values using purified acps-pptase enzymes and monitor ATP hydrolysis rates via spectrophotometry .

- Pathway Analysis : Use RNA sequencing to identify downregulated genes in bacterial proliferation pathways (e.g., fatty acid biosynthesis) after compound exposure .

- Cytotoxicity Validation : Compare IC₈₀ values (e.g., 191.1 ppm for benzamide derivatives vs. 1036.6 ppm for hydroxyurea in HeLa cells) to confirm selective toxicity .

Q. How can crystallographic data inconsistencies be resolved during structure determination?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) to minimize noise .

- Refinement Workflow :

Phaser-2.1 : For molecular replacement with homologous structures .

SHELXL : Apply TWIN commands for handling twinned crystals and anisotropic displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.